molecular formula C26H17Cl3N2OS B7746093 6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile

Cat. No.: B7746093
M. Wt: 511.8 g/mol
InChI Key: YLGWTZAQXMYWIV-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with 2,3,6-trichlorobenzylthiol and a nitrile source under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 6-(4-hydroxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile.

    Reduction: Formation of 6-(4-methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-yl-pyridine-3-carbonitrile: Known for its non-linear optical properties.

    4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]pyridine-3-carbonitrile:

Uniqueness

6-(4-Methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-phenyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl3N2OS/c1-32-18-9-7-17(8-10-18)24-13-19(16-5-3-2-4-6-16)20(14-30)26(31-24)33-15-21-22(27)11-12-23(28)25(21)29/h2-13H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGWTZAQXMYWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=C(C=CC(=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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